Gonyautoxin-4

Vue d'ensemble

Description

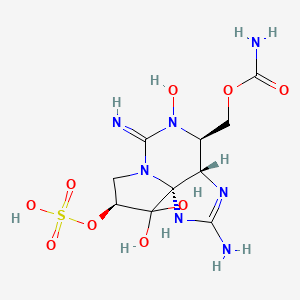

Gonyautoxins (GTX) are a group of toxic molecules naturally produced by algae . They are part of the saxitoxins group, a large group of neurotoxins . Gonyautoxin-4 is one of the eight molecules assigned to the group of gonyautoxins . Ingestion of gonyautoxins through consumption of mollusks contaminated by toxic algae can cause a human illness called paralytic shellfish poisoning (PSP) .

Synthesis Analysis

Gonyautoxins are naturally produced by several marine dinoflagellates species . A synthesis procedure of some of them is known as well. Gonyautoxin-2 can be synthesized from L-serine methyl ester, via gonyautoxin-3 . In this process, the L-serine methyl ester is treated with aldehyde, so that it can react to close the ring structure .Molecular Structure Analysis

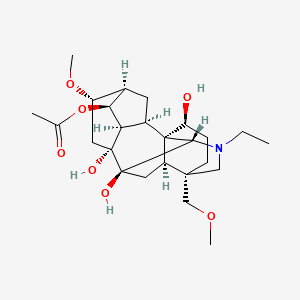

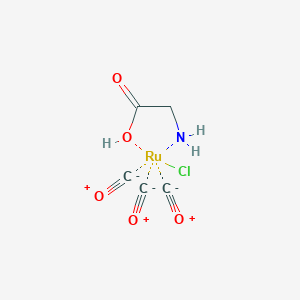

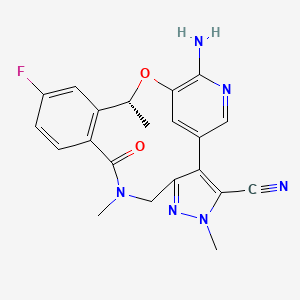

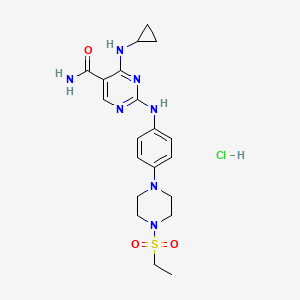

As part of the group of saxitoxins, the gonyautoxins have their structure based on the 2,6-diamino-4-methyl-pyrollo [1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .Chemical Reactions Analysis

In order to overcome challenges in echinoderm and gastropod matrices, the conversion of Gonyautoxins 1 and 4 to Neosaxitoxin with 2-Mercaptoethanol has been optimized . This presents a new and less time-consuming method with a good recovery .Physical And Chemical Properties Analysis

Gonyautoxin-4 has a molecular formula of C10H17N7O9S . Its CAS Number is 64296-26-0 and it has a molecular weight of 411.34600 g·mol-1 .Applications De Recherche Scientifique

One significant application is the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. In the case of Gonyautoxin-4, researchers have successfully selected, optimized, and characterized aptamers that can bind with high specificity to Gonyautoxin-1/4. This development has a substantial impact on public health as it offers a promising alternative to traditional analytical methods for the rapid detection of these marine biotoxins. The research has led to the construction of a label-free and real-time optical Biolayer Interferometry (BLI) aptasensor for detecting Gonyautoxin-1/4. This aptasensor demonstrates a broad detection range and high specificity, making it an efficient tool for detecting Gonyautoxin-1/4 in spiked shellfish samples with good reproducibility and stability.

Another aspect of research on Gonyautoxin-4 involves its detection and measurement in various biological matrices. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been optimized for this purpose. This kind of research is crucial for understanding the distribution and impact of these toxins in marine environments and food chains.

Moreover, Gonyautoxin-4, like other saxitoxins, has a well-defined molecular structure and synthesis process. The toxins are known for their neurotoxic effects, causing diseases such as paralytic shellfish poisoning (PSP). Their mechanism involves binding with high affinity to sodium channels in the postsynaptic membrane, blocking synaptic function and leading to symptoms like numbness, headaches, and potentially fatal respiratory paralysis. Research into the detoxification and potential treatments for PSP is ongoing, given the absence of a specific antitoxin.

Safety And Hazards

Contact with hydrochloric acid causes corrosive eye and skin damage resulting in redness, pain and severe skin burns . Inhalation of vapors can cause immediate pain and burns of the nose, throat and upper respiratory tract . Ingestion can cause immediate pain and burns to the mouth, throat, esophagus and gastrointestinal tract .

Orientations Futures

Propriétés

IUPAC Name |

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETRDCWBMBILAL-LJRZAWCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C([C@@]23N1C(=N)N([C@H]([C@@H]2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982853 | |

| Record name | Gonyautoxin 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gonyautoxin IV | |

CAS RN |

64296-26-0 | |

| Record name | Gonyautoxin 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64296-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gonyautoxin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064296260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonyautoxin 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gonyautoxin IV from Dinoflagellate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GONYAUTOXIN IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2LPD8YGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)